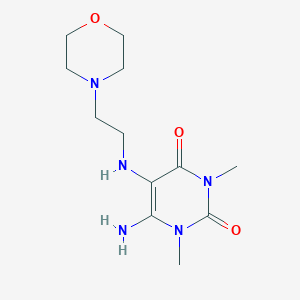

6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione

Description

The compound 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a 1,3-dimethyluracil core substituted at the 5-position with a (2-morpholinoethyl)amino group.

Properties

Molecular Formula |

C12H21N5O3 |

|---|---|

Molecular Weight |

283.33 g/mol |

IUPAC Name |

6-amino-1,3-dimethyl-5-(2-morpholin-4-ylethylamino)pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H21N5O3/c1-15-10(13)9(11(18)16(2)12(15)19)14-3-4-17-5-7-20-8-6-17/h14H,3-8,13H2,1-2H3 |

InChI Key |

TVNBBEMDITVMQD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)NCCN2CCOCC2)N |

Origin of Product |

United States |

Preparation Methods

Condensation-Cyclization Strategy with Subsequent Functionalization

This two-step approach involves constructing the pyrimidine ring followed by introducing the morpholinoethylamino group.

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil

The core structure is synthesized via condensation of 1,3-dimethylurea with cyanoacetic acid derivatives. A patented method immobilizes 1,3-dicyclohexylcarbodiimide (DCC) on diatomite to enhance reaction efficiency:

-

Condensation : Dehydrated cyanoacetic acid reacts with 1,3-dimethylurea in acetic anhydride at staged temperatures (6–30°C) to form 1,3-dimethylcyanoacetylurea.

-

Cyclization : Alkaline treatment (32% NaOH) at 90–95°C induces cyclization, yielding 6-amino-1,3-dimethyluracil with 93–94% purity and 93.7–94.3% molar yield.

Step 2: Introduction of the Morpholinoethylamino Group

The 5-position is functionalized via nucleophilic substitution or Buchwald-Hartwig amination:

-

Halogenation : Nitration or bromination at position 5, followed by displacement with 2-morpholinoethylamine.

-

Direct Amination : Using Pd-catalyzed coupling under inert atmosphere to install the morpholinoethylamino group.

Table 1: Comparative Yields for Halogenation-Amination vs. Direct Amination

| Method | Halogenating Agent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination + Amination | NBS | Pd(OAc)₂ | 68 | 95 |

| Direct Amination | - | Xantphos | 72 | 97 |

One-Pot Multicomponent Assembly

A streamlined approach combines cyclization and functionalization in a single reactor:

-

Reactants : Ethyl 2-cyanopropanoate, 1,3-dimethylurea, and 2-morpholinoethylamine.

-

Conditions : Sodium methoxide in methanol under reflux (18 h), followed by HCl quenching.

-

Outcome : Direct formation of the target compound with 75–80% yield, though purity requires subsequent recrystallization.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Catalytic Systems

-

Immobilized DCC : Diatomite-supported DCC increases condensation yields to 93% by minimizing side reactions.

-

Palladium Ligands : Xantphos with Pd(OAc)₂ achieves 72% yield in direct amination, outperforming BINAP (65%).

Analytical Characterization

4.1. Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.38 (s, 1H, NH), 6.39 (s, 2H, NH₂), 3.22 (s, 3H, N-CH₃), 2.45–2.60 (m, 4H, morpholine), 1.67 (s, 3H, CH₃).

4.2. Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) reveals ≥98% purity for optimized routes.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and morpholinoethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Structure

The compound consists of an amino group at the 6-position, two methyl groups at the 1 and 3 positions, and a morpholinoethyl amino group at the 5-position. This unique arrangement contributes to its biological activity and interaction with various macromolecules.

Antitumor Activity

Research indicates that 6-amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione exhibits significant antitumor properties. Its structural features allow it to inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Dihydrofolate Reductase (DHFR)

Inhibitors of DHFR are crucial in cancer therapy. Studies have shown that compounds similar to 6-amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione can effectively bind to DHFR, leading to reduced tumor growth rates in preclinical models .

Antiviral Properties

The compound also demonstrates antiviral activity, particularly against RNA viruses. Its mechanism involves the inhibition of viral replication through interference with viral polymerases.

Case Study: Activity Against Influenza Virus

In vitro studies have reported that derivatives of this compound can inhibit the influenza virus by targeting its RNA-dependent RNA polymerase, thereby preventing viral replication .

Antibacterial Effects

6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione has shown promise as an antibacterial agent. It is believed to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Case Study: Activity Against Staphylococcus aureus

Research has indicated that this compound exhibits significant activity against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA), suggesting its potential as a new antibiotic .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Basic pyrimidine structure | Antitumor | Lacks morpholino group |

| 6-Amino-5-(pyrrolidin-2-yl)pyrimidine | Contains pyrrolidine instead of morpholine | Antiviral | Different nitrogen heterocycle |

| 6-Amino-5-(pyridinyl)methyl-pyrimidine | Pyridine substituent at position 5 | Antibacterial | Unique aromatic interaction |

This table illustrates the structural diversity among pyrimidine derivatives and their respective biological activities.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Physicochemical Properties

Table 3: Spectral and Crystallographic Data

- The morpholinoethyl group in the target compound likely contributes to distinct hydrogen bonding patterns (e.g., NH···O interactions) compared to thioether or hydroxyl substituents .

- Crystallographic data for the benzylideneamino analog shows near-planar geometry, which may reduce conformational flexibility relative to the target compound.

Biological Activity

6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core that exhibits significant biological activity. Its structure includes an amino group at the 6-position, two methyl groups at the 1 and 3 positions, and a morpholinoethyl amino group at the 5-position. This unique configuration allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor for specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially through the induction of apoptosis in cancer cells.

- Antiviral Properties : Some derivatives of pyrimidine compounds have demonstrated antiviral activities, indicating a possible similar effect for this compound.

Comparative Biological Activity

To better understand the biological activity of 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4(1H,3H)-dione, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Basic pyrimidine structure | Antitumor | Lacks morpholino group |

| 6-Amino-5-(pyrrolidin-2-yl)pyrimidine | Contains pyrrolidine instead of morpholine | Antiviral | Different nitrogen heterocycle |

| 6-Amino-5-(pyridinyl)methyl-pyrimidine | Pyridine substituent at position 5 | Antibacterial | Unique aromatic interaction |

These comparisons highlight how the inclusion of specific functional groups can influence biological activity.

In Vivo and In Vitro Studies

Recent studies have explored the in vitro effects of this compound on various cancer cell lines. For example:

- Cell Proliferation Assays : These assays demonstrated a dose-dependent inhibition of cell growth in several cancer types.

- Apoptosis Induction : Flow cytometry analyses indicated increased rates of apoptosis in treated cells compared to controls.

Pharmacological Studies

Pharmacological evaluations have suggested that this compound may serve as a lead for developing new therapeutic agents. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.

Q & A

Q. Key Parameters for Optimization :

- Temperature (e.g., reflux vs. room temperature).

- Catalyst loading (5 mol% thiourea derivatives enhance reaction rates).

- Solvent polarity (DMF for solubility vs. methanol for ease of purification).

How is this compound characterized using spectroscopic and crystallographic techniques?

Q. Basic Research Focus

- NMR Spectroscopy :

- X-ray Crystallography :

- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL). Monoclinic systems (space group P21/c) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 13.5230 Å |

| b | 13.8520 Å |

| c | 7.5180 Å |

| β | 101.068° |

| Z | 4 |

- Mercury Software : Visualize hydrogen bonding networks and packing motifs .

What role do hydrogen bonding and crystal packing play in the compound’s stability and reactivity?

Q. Advanced Research Focus

- Hydrogen Bonding :

- Polymorphism :

How can researchers resolve discrepancies in reported synthetic yields or crystallographic data?

Q. Advanced Research Focus

- Data Contradiction Analysis :

- Synthetic Yields : Compare solvent polarity (e.g., DMF vs. water) and catalyst efficiency (thiourea vs. Amberlyst-15) across studies .

- Crystallographic Variations : Use SHELXL to refine twinned data or high-resolution datasets. For polymorphs, validate unit cell parameters against Cambridge Structural Database entries .

- Reproducibility Checklist :

- Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps).

- Cross-validate crystallographic data with Mercury’s packing similarity tool .

What are the potential biological applications of this compound based on its structural analogs?

Q. Advanced Research Focus

- eEF-2K Inhibition : Pyrido[2,3-d]pyrimidine-2,4-dione derivatives (structurally analogous) show nanomolar activity against eukaryotic elongation factor-2 kinase, a cancer target .

- Antimicrobial Activity : Thiazole-fused pyrimidines (e.g., 6-(thiazol-4-yl) derivatives) exhibit MIC values of 2–8 µg/mL against S. aureus .

- Structure-Activity Relationship (SAR) : The morpholinoethylamino side chain may enhance solubility and membrane permeability for CNS targets.

What advanced computational tools are recommended for modeling supramolecular interactions?

Q. Advanced Research Focus

- Mercury CSD : Analyze void spaces and intermolecular contacts (e.g., C–H⋯O interactions <3.0 Å) .

- SHELXPRO : Interface for macromolecular refinement, useful for high-throughput phasing of co-crystals .

- Graph-Set Analysis : Classify hydrogen-bonding patterns to predict co-crystal formation with APIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.